

The Structural-Activity Relationship of Vanillic Acid Derivatives: A Comparative Guide

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Compound of Interest		
Compound Name:	Vanillic acid glucoside	
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Authored for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of vanillic acid derivatives. It is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Vanillic acid, a phenolic compound, and its derivatives have garnered significant attention in therapeutic research due to their broad spectrum of biological activities. These activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects, are intricately linked to the structural features of the molecules. Understanding the structure-activity relationship (SAR) is paramount for the rational design of novel and more potent therapeutic agents. This guide synthesizes experimental data to elucidate the SAR of vanillic acid derivatives, offering a comparative analysis of their performance.

Comparative Analysis of Biological Activities

The efficacy of vanillic acid derivatives is highly dependent on the nature and position of substituent groups on the benzene ring. Modifications to the carboxyl, hydroxyl, and methoxy moieties can significantly modulate their biological activities.

Antioxidant Activity

The antioxidant capacity of vanillic acid derivatives is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group, thereby neutralizing free radicals.



Key SAR Insights for Antioxidant Activity:

- Hydroxyl Groups: The number and position of hydroxyl (-OH) groups are critical. An
 increased number of hydroxyl groups generally enhances antioxidant activity.
- Methoxy Groups: The presence of a methoxy (-OCH3) group at the meta position relative to the carboxyl group can contribute to antioxidant potential.[1] However, replacing hydroxyl groups with methoxy groups may decrease activity.
- Electron-Donating Groups: Introduction of electron-donating groups can enhance antioxidant activity.[2][3]
- Esterification: Esterification of the carboxylic acid group can influence antioxidant capacity, with the nature of the alkyl chain playing a role.

Table 1: Comparative Antioxidant Activity of Vanillic Acid and Its Derivatives

Compound	Assay	IC50 (μg/mL)	Reference
Vanillic Acid	DPPH Radical Scavenging	2.85	[4]
Vanillin	DPPH Radical Scavenging	0.81	[5]
Vanillyl Acetate	DPPH Radical Scavenging	0.63	[5]
Reduced Vanillin Derivative	DPPH Radical Scavenging	0.59	[5]
1,8-dioxo- octahydroxantene derivative of Vanillin	DPPH Radical Scavenging	0.99 ppm	[6]
Vanillic Acid	Protein Glycation Inhibition	46.4	[7]
Aminoguanidine (Positive Control)	Protein Glycation Inhibition	78.9	[7]



Antimicrobial Activity

Vanillic acid derivatives exhibit inhibitory effects against a range of bacteria and fungi. The lipophilicity and electronic properties of the derivatives are crucial for their antimicrobial action.

Key SAR Insights for Antimicrobial Activity:

- Alkylation: Alkylation of the nitrogen atom in indole-containing derivatives can enhance antibacterial effects, with shorter carbon chains being more effective.[8][9]
- Acylhydrazone Moiety: The introduction of an acylhydrazone moiety can lead to potent broad-spectrum antibacterial activity. One study reported a derivative with MIC values ranging from 0.39-1.56 μg/mL against tested bacterial strains.[10]
- Heterocyclic Rings: Conjugation with heterocyclic rings like 1,2,4-triazole can result in moderate to potent antimicrobial activity.
- Oxadiazole Derivatives: Schiff bases of 1,3,4-oxadiazole derivatives of vanillic acid have shown moderate activity against various bacterial strains.[11]

Table 2: Comparative Antimicrobial Activity of Vanillic Acid Derivatives



Derivative Type	Organism	Activity (Zone of Inhibition in mm or MIC in µg/mL)	Reference
Vanillic Acid	Staphylococcus sp.	22.67 mm (Zone of Inhibition)	[12]
Vanillin	Staphylococcus sp.	12.5 mm (Zone of Inhibition)	[12]
Vanillyl Alcohol	Alternaria alternata	20.00 mm (Zone of Inhibition)	[12]
Acylhydrazone Derivative (E9)	Various Bacteria	0.39-1.56 μg/mL (MIC)	[10]
Indole Derivatives (7g-7j)	Vibrio harveyi, Vibrio parahaemolyticus	Superior to positive control	[8][9]
Imines with 1,2,4- triazole	E. coli	Moderate to potent activity at 200 mg/mL	[13]

Anticancer Activity

The anticancer effects of vanillic acid derivatives are often mediated through the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Key SAR Insights for Anticancer Activity:

- Apoptosis Induction: Vanillic acid can induce apoptosis by promoting the generation of reactive oxygen species (ROS).
- Cell Cycle Arrest: It can arrest the cell cycle at the G1 phase.[14]
- Signaling Pathway Inhibition: Vanillic acid has been shown to inhibit the mTOR/p70S6K/4E-BP1 and Raf/MEK/ERK pathways, leading to the suppression of HIF-1α expression.[8][15] It also inhibits the NF-κB signaling pathway.[3][16]



 Nanocomposites: Vanillic acid nanocomposites have demonstrated anticancer effects by increasing the expression of pro-apoptotic proteins.[17][18]

Table 3: Comparative Anticancer Activity of Vanillic Acid Derivatives

Compound/Derivati ve	Cell Line	IC50 (μM or μg/mL)	Reference
Vanillic Acid	Not specified	Exhibits antiproliferative effects	[4]
Pyrazoline Analogues (9b, 9c)	MCF-7, A549	GI50 <0.1 μM	[19]
Pyrazoline Analogue (9e)	MCF-7, A549	GI50 0.12 μM, 0.19 μΜ	[19]
Cinnamic Acid-Vanillin Hybrids	Various cancer cell lines	IC50 values between 10 and 50 μM	[20]

Anti-inflammatory Activity

The anti-inflammatory properties of vanillic acid and its derivatives are linked to their ability to suppress the production of pro-inflammatory mediators.

Key SAR Insights for Anti-inflammatory Activity:

- Inhibition of Pro-inflammatory Cytokines: Vanillic acid inhibits the production of TNF- α and IL-6.[16]
- Suppression of Inflammatory Enzymes: It suppresses the expression of COX-2 and iNOS.
 [16]
- NF-κB Pathway Inhibition: A key mechanism of its anti-inflammatory action is the suppression of NF-κB activation.[16][21][22]
- MAPK Pathway Inhibition: Vanillic acid can also exert anti-inflammatory effects by inhibiting the MAPK signaling pathway.[22][23]



Table 4: Comparative Anti-inflammatory Activity of Vanillic Acid

Activity	Model	Effect	Reference
Inhibition of ROS production	fMLP-stimulated neutrophils	77.8% inhibition at 50 μg/mL	[7]
Inhibition of IL-8 secretion	LPS-stimulated neutrophils	20.7–29.6% inhibition at 5–50 μg/mL	[7]
Inhibition of TNF-α secretion	LPS-stimulated neutrophils	17.4–28.5% inhibition at 5–50 μg/mL	[7]
Inhibition of Elastase- 2 secretion	fMLP+cytochalasin B- stimulated neutrophils	22.1-47.5% inhibition at 1-50 μg/mL	[7][24]

Experimental Protocols

Detailed methodologies for the key assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common spectrophotometric method for determining the antioxidant activity of compounds.

Procedure:

- Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
- Reaction Mixture: A specific volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control is prepared with the solvent instead of the test compound.
- Incubation: The mixture is incubated in the dark for a specified period (e.g., 30 minutes) to allow the reaction to occur.



- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm) using a spectrophotometer.
- Calculation: The percentage of radical scavenging activity is calculated using the formula: %
 Scavenging = [(Absorbance of control Absorbance of sample) / Absorbance of control] x
 100
- IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[17][25][26]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.

Procedure:

- Preparation of Test Compound Dilutions: Serial two-fold dilutions of the test compound are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
- Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria) is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
- Inoculation: Each well of the microtiter plate containing the test compound dilutions is inoculated with the microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are also included.
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- Determination of MIC: The MIC is determined as the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.[27][28][29][30]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity



The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

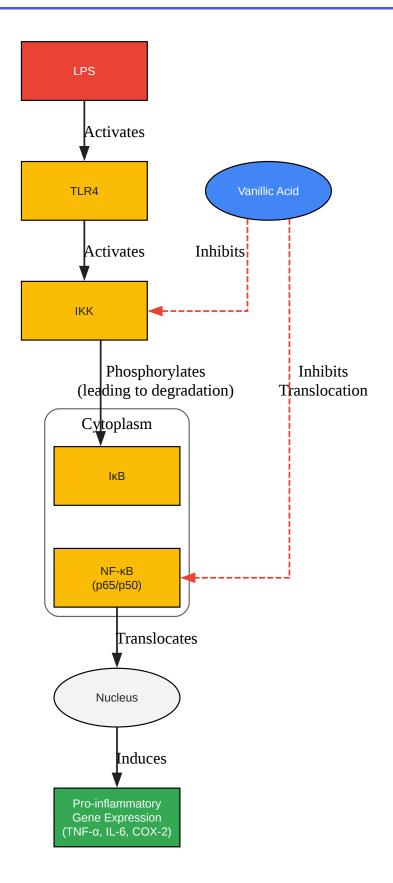
Procedure:

- Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 4 hours) to allow the formation of formazan crystals by viable cells.
- Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or SDS-HCl solution) is added to dissolve the formazan crystals, resulting in a purple solution.
- Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of around 570 nm.
- Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.
- IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1][14][31][32]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways affected by vanillic acid derivatives and typical experimental workflows are provided below using Graphviz (DOT language).

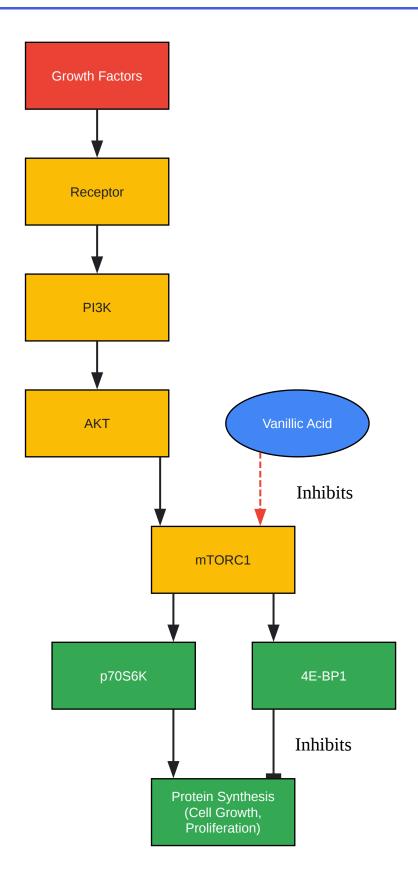




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Caption: Vanillic acid inhibits the NF-kB signaling pathway.





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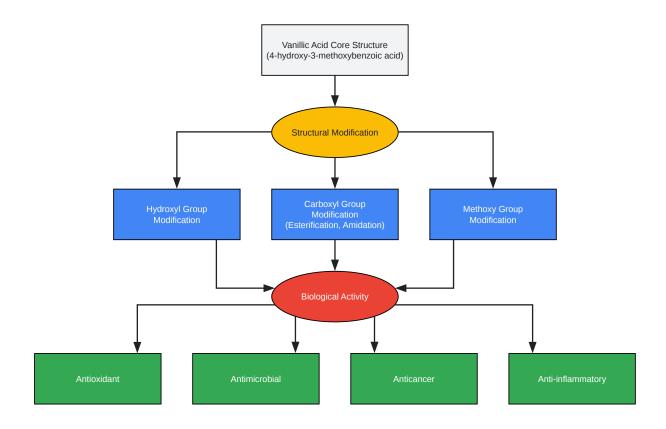
Caption: Vanillic acid inhibits the mTOR signaling pathway.





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Caption: General experimental workflow for the MTT assay.



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Caption: Logical relationship of SAR for vanillic acid derivatives.



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